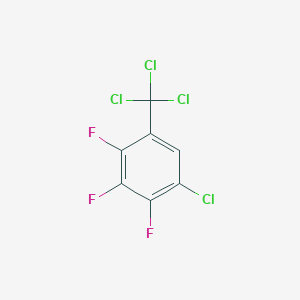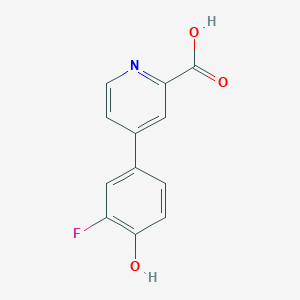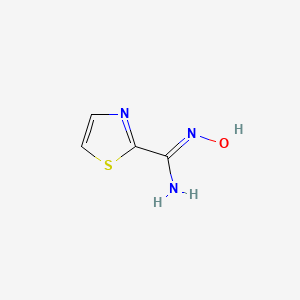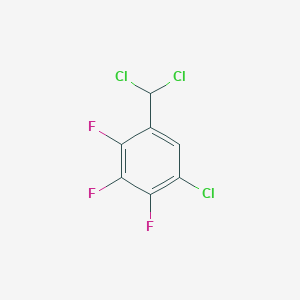
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene, also known as TFTC, is a highly versatile and unique chemical compound with a wide range of applications in scientific research. It is a colorless liquid, with a boiling point of 92–93 °C and a melting point of -29.7 °C. TFTC is a trifluorinated chlorinated benzenoid compound, containing a trichloromethyl group in the para-position. The structure of the compound is shown in Figure 1.
科学的研究の応用
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is used in a wide range of scientific research applications. It is used in the synthesis of novel compounds, such as trifluoromethylated heterocycles, trifluoromethylated amines, and trifluoromethylated sulfonamides. It is also used in the synthesis of trifluoromethylated peptides, which are important in the development of new drugs. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is used in the synthesis of trifluoromethylated silanes, which are important for the development of new materials.
作用機序
The mechanism of action of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is not fully understood. However, it is believed that the trifluoromethyl group of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is responsible for its unique reactivity. The trifluoromethyl group is believed to be a strong electron-withdrawing group, which increases the electron-deficiency of the molecule and makes it more reactive. This increased reactivity allows 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene to be used in a wide range of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene are not fully understood. However, it is believed that the trifluoromethyl group of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is responsible for its unique reactivity, which may lead to the formation of toxic metabolites. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which may lead to adverse effects.
実験室実験の利点と制限
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has several advantages for use in laboratory experiments. It is highly soluble in both organic and aqueous solvents, and it is relatively stable at room temperature. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a versatile compound and can be used in a wide range of chemical reactions. However, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a toxic compound and should be handled with care.
将来の方向性
There are many potential future directions for the use of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene in scientific research. For example, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the synthesis of new materials, such as trifluoromethylated polymers and nanomaterials. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the development of new drugs, such as trifluoromethylated peptides and trifluoromethylated drugs. Finally, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the development of new catalysts, such as trifluoromethylated Lewis acids, which could be used in a wide range of chemical reactions.
合成法
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is synthesized through three different methods: direct fluorination, nucleophilic substitution, and direct trifluoromethylation. The direct fluorination method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with elemental fluorine, followed by the hydrolysis of the resulting chlorofluorobenzene. The nucleophilic substitution method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with a nucleophile, such as a fluoride ion, resulting in the formation of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene. The direct trifluoromethylation method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with trifluoromethyl iodide, resulting in the formation of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene.
特性
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-3-1-2(7(9,10)11)4(12)6(14)5(3)13/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJXUAANNBUBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)
![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)

